
1H-Indole-5,6-diyl bis(ethylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5,6-diyl bis(ethylcarbamate) is a synthetic compound derived from the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Indole-5,6-diyl bis(ethylcarbamate) typically involves the reaction of indole derivatives with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The process requires precise temperature control to ensure the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Análisis De Reacciones Químicas
1H-Indole-5,6-diyl bis(ethylcarbamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carbonyl compounds, while reduction produces amines .
Aplicaciones Científicas De Investigación
1H-Indole-5,6-diyl bis(ethylcarbamate) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-5,6-diyl bis(ethylcarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
1H-Indole-5,6-diyl bis(ethylcarbamate) can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role as a precursor in synthesizing biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-1H-indole-2-carboxylate: Explored for its antiviral properties.
The uniqueness of 1H-Indole-5,6-diyl bis(ethylcarbamate) lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities .
Propiedades
Fórmula molecular |
C14H17N3O4 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
[6-(ethylcarbamoyloxy)-1H-indol-5-yl] N-ethylcarbamate |
InChI |
InChI=1S/C14H17N3O4/c1-3-15-13(18)20-11-7-9-5-6-17-10(9)8-12(11)21-14(19)16-4-2/h5-8,17H,3-4H2,1-2H3,(H,15,18)(H,16,19) |
Clave InChI |
UOTDRNZOKQOEFY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


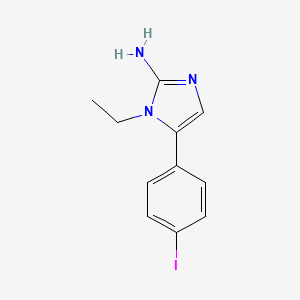

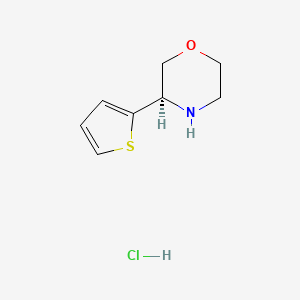
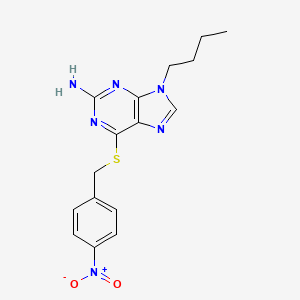
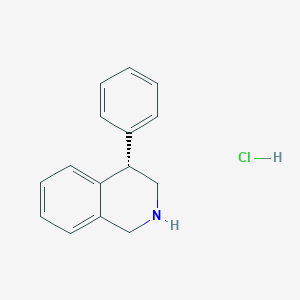
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)

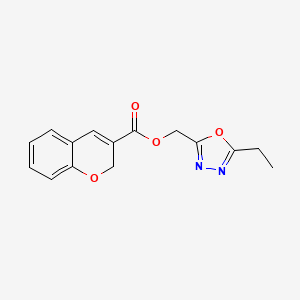
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
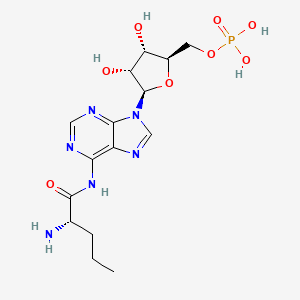
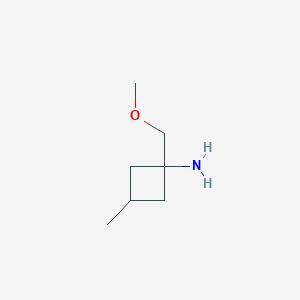
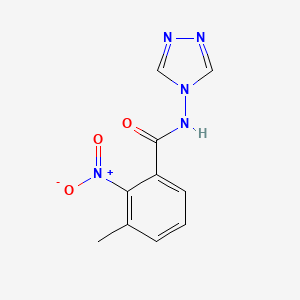
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)
